molecular formula C15H21NO2S B426349 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide

3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No.: B426349
M. Wt: 279.4g/mol
InChI Key: CHWCBLHHLVPXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is an organic compound that features a thioether linkage and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide typically involves the reaction of 3-[(4-methylphenyl)thio]propionic acid with tetrahydro-2-furanylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thioether and amide functionalities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-methylphenyl)thio]propionic acid: Shares the thioether linkage but lacks the tetrahydrofuran ring.

    N-(tetrahydro-2-furanylmethyl)propanamide: Contains the tetrahydrofuran ring but lacks the thioether linkage.

Uniqueness

3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is unique due to the combination of its thioether linkage and tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4g/mol

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H21NO2S/c1-12-4-6-14(7-5-12)19-10-8-15(17)16-11-13-3-2-9-18-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17)

InChI Key

CHWCBLHHLVPXEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2CCCO2

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2CCCO2

Origin of Product

United States

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